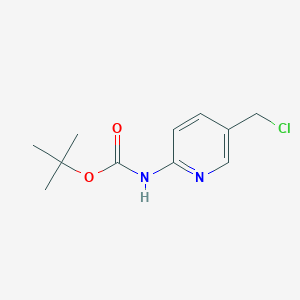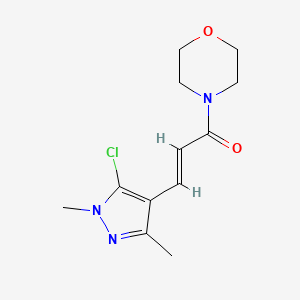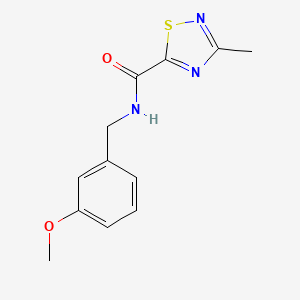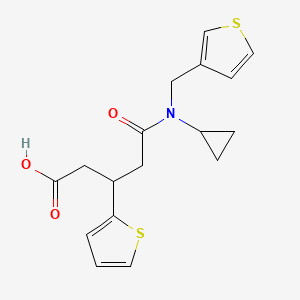
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine, commonly known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the gamma-aminobutyric acid type A (GABAA) receptor, which is an important neurotransmitter receptor in the central nervous system. Due to its unique chemical structure and pharmacological properties, TBPS has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
TBPS exerts its pharmacological effects by binding to the picrotoxin site on the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor, which is located at the interface between the alpha and beta subunits of the receptor. This binding prevents the activation of the receptor by GABA, which is the main inhibitory neurotransmitter in the central nervous system. As a result, TBPS causes an increase in neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability and can induce seizures in animal models. It has also been shown to alter the expression and function of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various brain regions. Additionally, TBPS has been shown to have anxiogenic and proconvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBPS in scientific research is its potent and selective antagonism of the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor. This allows researchers to study the specific effects of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor inhibition in various physiological and pathological conditions. However, one limitation of using TBPS is its potential toxicity and proconvulsant effects, which can make it difficult to interpret some experimental results.
Orientations Futures
There are a number of potential future directions for research on TBPS. One area of interest is the development of new compounds that can selectively target different subtypes of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. Another area of interest is the use of TBPS in combination with other drugs or therapies to treat neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the proconvulsant effects of TBPS and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of TBPS involves the reaction of 1-(4-tert-butylphenyl)sulfonyl chloride with 4-(2-chlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure TBPS.
Applications De Recherche Scientifique
TBPS has been used in various scientific research studies to investigate the function and regulation of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for studying the role of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various physiological and pathological conditions. TBPS has been used in studies related to epilepsy, anxiety, depression, and other neurological disorders.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-20(2,3)16-8-10-17(11-9-16)26(24,25)23-14-12-22(13-15-23)19-7-5-4-6-18(19)21/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPVPTRSLJZYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)
![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)


![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)


![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)